molecular formula C22H23NO4 B2907212 2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid CAS No. 1932774-91-8

2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid

Cat. No. B2907212
CAS RN: 1932774-91-8
M. Wt: 365.429
InChI Key: YXGCAMANGUJGFT-VBKZILBWSA-N
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Description

“2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid” is a chemical compound with the CAS Number 1932774-91-8. It has a molecular weight of 365.43 . The IUPAC name for this compound is (2S)-cyclopentyl{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethanoic acid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m0/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a freezer or sealed in dry at 2-8°C . .

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .

properties

IUPAC Name

2-[(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-14-6-5-11-20(14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGCAMANGUJGFT-VBKZILBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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